
2,5,6-Trifluoronicotinonitrile
Overview
Description
2,5,6-Trifluoronicotinonitrile (CAS: 624734-22-1) is a fluorinated pyridine derivative with the molecular formula C₆H₂F₃N₂. It features a nitrile group (-CN) at the 3-position and fluorine atoms at the 2-, 5-, and 6-positions on the pyridine ring . This compound is recognized under multiple synonyms, including 3-cyano-2,5,6-trifluoropyridine and 2,5,6-Trifluoropyridine-3-carbonitrile . With a purity range of 95–97%, it is utilized in chemical research and pharmaceutical development, particularly in synthesizing bioactive molecules or agrochemicals where fluorination enhances stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trifluoronicotinonitrile typically involves the fluorination of nicotinonitrile derivatives. One common method includes the reaction of 2,5,6-trifluoropyridine with cyanogen bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction parameters, leading to efficient production .
Chemical Reactions Analysis
Types of Reactions
2,5,6-Trifluoronicotinonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, fluorinated aromatic compounds, and other derivatives that can be used in further synthetic applications .
Scientific Research Applications
2,5,6-Trifluoronicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2,5,6-Trifluoronicotinonitrile involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. It can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated pyridines and nicotinonitrile derivatives are critical in medicinal and materials chemistry due to their electronic and steric properties. Below is a detailed comparison of 2,5,6-Trifluoronicotinonitrile with analogous compounds:
2-Chloro-6-(trifluoromethyl)nicotinonitrile (CAS 386704-06-9)
- Substituents : Chlorine at position 2, trifluoromethyl (-CF₃) at position 6, and nitrile at position 3.
- Key Differences: Replacing fluorine with chlorine increases molecular weight and alters electron-withdrawing effects.
- Similarity Score: 0.79 (structural similarity to this compound) .
5-(Trifluoromethyl)nicotinonitrile (CAS 951624-83-2)
- Substituents : Trifluoromethyl at position 5 and nitrile at position 3.
- Key Differences: The absence of fluorine at positions 2 and 6 reduces electron withdrawal, while the -CF₃ group at position 5 may enhance lipophilicity. This compound is less polar than this compound .
- Similarity Score : 0.81 .
2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile (CAS 1319804-30-2)
- Substituents : Chlorine at positions 2 and 6, trifluoromethyl at position 5, and nitrile at position 3.
- Key Differences: Dual chlorine substituents increase molecular weight and hydrophobicity.
- Similarity Score : 0.85 .
3-Chloro-2,5,6-trifluoropyridine (CAS not specified)
- Substituents : Chlorine at position 3 and fluorine at positions 2, 5, and 5.
- Key Differences: The absence of a nitrile group reduces polarity and reactivity. Chlorine at position 3 may hinder π-stacking interactions compared to the nitrile in this compound .
6-(Trifluoromethyl)nicotinonitrile (CAS not specified)
- Substituents : Trifluoromethyl at position 6 and nitrile at position 3.
- Key Differences : Fluorine is absent at positions 2 and 5, reducing electron withdrawal. The -CF₃ group at position 6 may sterically hinder reactions at adjacent positions .
Data Table: Key Properties of this compound and Analogues
Compound Name | CAS Number | Substituents | Similarity Score | Key Features |
---|---|---|---|---|
This compound | 624734-22-1 | F (2,5,6); -CN (3) | Reference | High polarity, strong electron withdrawal |
2-Chloro-6-(trifluoromethyl)nicotinonitrile | 386704-06-9 | Cl (2); -CF₃ (6); -CN (3) | 0.79 | Increased hydrophobicity |
5-(Trifluoromethyl)nicotinonitrile | 951624-83-2 | -CF₃ (5); -CN (3) | 0.81 | Enhanced lipophilicity |
2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile | 1319804-30-2 | Cl (2,6); -CF₃ (5); -CN (3) | 0.85 | High electron deficiency |
3-Chloro-2,5,6-trifluoropyridine | - | Cl (3); F (2,5,6) | - | Reduced polarity, no nitrile group |
Research Findings and Implications
- Electronic Effects: Fluorine atoms in this compound create a strongly electron-deficient ring, enhancing reactivity in cross-coupling reactions compared to chloro or -CF₃ analogues .
- Steric Considerations: Compounds with -CF₃ groups (e.g., 5-(Trifluoromethyl)nicotinonitrile) exhibit greater steric hindrance, which may limit their utility in sterically sensitive reactions .
Biological Activity
2,5,6-Trifluoronicotinonitrile (TFN) is a fluorinated derivative of nicotinonitrile that has garnered attention for its potential biological activities. This compound is characterized by the presence of three fluorine atoms at the 2, 5, and 6 positions of the pyridine ring, which may influence its interaction with biological targets. Understanding its biological activity is crucial for its application in pharmaceuticals and agrochemicals.
- Molecular Formula : C₆H₂F₃N
- Molecular Weight : 161.08 g/mol
- Structure : The trifluoromethyl groups enhance lipophilicity and may alter the compound's reactivity and binding affinity to biological macromolecules.
Antimicrobial Activity
Research indicates that TFN exhibits significant antimicrobial properties. A study demonstrated that TFN showed effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 25 to 50 µg/ml, indicating potent antibacterial activity comparable to known antibiotics .
Antiviral Properties
TFN's antiviral potential has also been explored. In a molecular modeling study, it was suggested that TFN could inhibit viral hemagglutinin, a key protein involved in viral entry into host cells. This inhibition was assessed through hemagglutination inhibition assays, showcasing TFN's potential as a lead compound for antiviral drug development .
Anti-inflammatory Effects
The anti-inflammatory properties of TFN were evaluated in comparison with standard anti-inflammatory agents. Preliminary results indicated that TFN could reduce inflammation markers in vitro, suggesting it may serve as a candidate for treating inflammatory diseases .
The mechanism by which TFN exerts its biological effects is hypothesized to involve:
- Inhibition of Enzymatic Activity : The trifluoromethyl groups may interact with active sites of enzymes involved in bacterial cell wall synthesis or viral replication.
- Interference with Cellular Signaling : TFN may modulate pathways associated with inflammation and immune response, although specific pathways remain to be elucidated.
Case Studies and Research Findings
Properties
IUPAC Name |
2,5,6-trifluoropyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRFMDDZODUAJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654259 | |
Record name | 2,5,6-Trifluoropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870065-73-9 | |
Record name | 2,5,6-Trifluoropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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